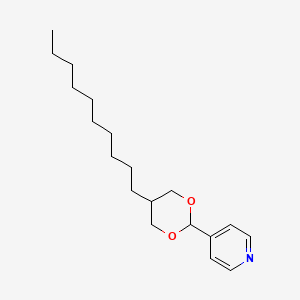
4-(5-Decyl-1,3-dioxan-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Decyl-1,3-dioxan-2-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a 1,3-dioxane moiety and a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dioxane and decyl substituents. One common method involves the use of 4,6-dichloro-5-formylpyrimidine, which reacts with 1,3-propanediol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is refluxed to remove water and obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Decyl-1,3-dioxan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
4-(5-Decyl-1,3-dioxan-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-Decyl-1,3-dioxan-2-yl)pyridine include other pyridine derivatives with different substituents, such as:
- 4-(5-Decyl-1,3-dioxan-2-yl)pyrimidine
- 4-(5-Decyl-1,3-dioxan-2-yl)quinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyridine ring with a 1,3-dioxane moiety and a decyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
202813-37-4 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
4-(5-decyl-1,3-dioxan-2-yl)pyridine |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-17-15-21-19(22-16-17)18-11-13-20-14-12-18/h11-14,17,19H,2-10,15-16H2,1H3 |
InChI Key |
QWMKCJBHFCFEND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COC(OC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















